molecular formula C12H14N2O2 B14002413 N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide CAS No. 64230-50-8

N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide

Cat. No.: B14002413
CAS No.: 64230-50-8
M. Wt: 218.25 g/mol
InChI Key: NSVUJXXCBDCYRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- typically involves the reaction of indole derivatives with acetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- is unique due to its specific acetamide and indole functional groups, which confer distinct biological activities. Its ability to inhibit cancer cell growth through apoptosis and cell cycle arrest sets it apart from other indole derivatives .

Properties

CAS No.

64230-50-8

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-methyl-N-[(2-oxo-1,3-dihydroindol-3-yl)methyl]acetamide

InChI

InChI=1S/C12H14N2O2/c1-8(15)14(2)7-10-9-5-3-4-6-11(9)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,16)

InChI Key

NSVUJXXCBDCYRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1C2=CC=CC=C2NC1=O

Origin of Product

United States

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